
2-(1-benzylimidazol-2-yl)sulfanyl-N-cyclopentylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(1-benzylimidazol-2-yl)sulfanyl-N-cyclopentylacetamide" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its wide range of biological activities and applications in medicinal chemistry. Benzimidazole derivatives are often explored for their potential as therapeutic agents due to their pharmacological properties.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. In the case of 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles, the synthesis process involves reacting 4-substituted-2-(chloroacetylamino)thiazoles with benzoxazole/benzimidazole-2-thioles in the presence of a base such as K2CO3 in acetone . This method could potentially be adapted for the synthesis of "2-(1-benzylimidazol-2-yl)sulfanyl-N-cyclopentylacetamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The presence of various substituents on the benzimidazole core can significantly influence the chemical and biological properties of these compounds. For instance, the introduction of a sulfanyl group can increase the reactivity of the molecule, as seen in the case of 2-((2-Pyridylmethyl)sulfinyl)benzimidazoles, which can form a sulfenium ion under acidic conditions .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions depending on their substituents. For example, 2-((2-Pyridylmethyl)sulfinyl)benzimidazoles can react in acidic medium to form a sulfenium ion, which can then be trapped by nucleophiles such as mercaptans to yield a range of products . This reactivity is crucial for their function as inhibitors of the H+/K+-ATPase in parietal cells. Similarly, the sulfanyl group in "2-(1-benzylimidazol-2-yl)sulfanyl-N-cyclopentylacetamide" may also participate in nucleophilic reactions, potentially leading to the formation of new compounds with biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The spectral data, including IR, 1H-NMR, and mass spectrometry, are essential for elucidating the structure of these compounds . The antimicrobial activities of these derivatives also highlight their potential as bioactive molecules, with some showing significant levels of activity against various microorganisms . The antiprotozoal activity of related compounds, such as 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, further demonstrates the therapeutic potential of this class of compounds, with some exhibiting nanomolar IC50 values against protozoa .
科学的研究の応用
Synthetic Procedures and Biological Interests
Benzazoles and their derivatives, including compounds related to 2-(1-benzylimidazol-2-yl)sulfanyl-N-cyclopentylacetamide, are of significant interest in medicinal chemistry due to their diverse biological activities. Synthetic chemists have developed new procedures to access compounds with guanidine moieties, such as 2-aminobenzimidazole, highlighting their potential therapeutic uses. These compounds demonstrate a variety of pharmacological activities, including cytotoxic effects, inhibition of cell proliferation via angiogenesis, and induction of apoptosis. This review discusses the chemical aspects of 2-guanidinobenzazoles as potential therapeutic agents, summarizing the current knowledge on synthetic approaches and pharmacological activities (Rosales-Hernández et al., 2022).
DNA Interaction and Hoechst Analogues
The synthetic dye Hoechst 33258 and its analogues, which share structural similarities with the core structure of 2-(1-benzylimidazol-2-yl)sulfanyl-N-cyclopentylacetamide, are known for their strong binding to the minor groove of double-stranded B-DNA. These compounds have been widely utilized as fluorescent DNA stains and have found applications in plant cell biology for chromosome and nuclear staining. Hoechst derivatives also serve as radioprotectors and topoisomerase inhibitors, illustrating the wide range of applications stemming from their interaction with DNA (Issar & Kakkar, 2013).
Benzimidazole Hybrids for Anticancer Potential
Recent research has focused on the design and synthesis of benzimidazole derivatives, including structures related to 2-(1-benzylimidazol-2-yl)sulfanyl-N-cyclopentylacetamide, as anticancer agents. Benzimidazole and its derivatives exhibit a broad range of biological activities due to their resemblance to naturally occurring nitrogenous bases such as purine. This review discusses benzimidazole derivatives showing anticancer properties through various mechanisms, including intercalation, alkylating agents, and inhibition of enzymes critical for cancer cell proliferation. The synthesis of targeted benzimidazole derivatives as anticancer agents represents a promising area of research (Akhtar et al., 2019).
Conversion into CNS Acting Drugs
Benzimidazole derivatives, including analogs of 2-(1-benzylimidazol-2-yl)sulfanyl-N-cyclopentylacetamide, have been explored for their potential conversion into more potent central nervous system (CNS) acting drugs. This review explores the synthesis and modification of benzimidazole, imidazothiazole, and imidazole compounds for enhanced CNS properties. The review highlights the need for new, more potent CNS drugs to address the increasing incidence of challenging CNS diseases (Saganuwan, 2020).
Comprehensive Review on Benzimidazole Derivatives
A comprehensive review of the pharmacological activities of benzimidazole derivatives, akin to 2-(1-benzylimidazol-2-yl)sulfanyl-N-cyclopentylacetamide, has been conducted, focusing on recent literature. Benzimidazole scaffolds are prevalent in chemotherapeutic agents due to their bioactivity against a wide range of ailments. This review summarizes the bioactivity of benzimidazole derivatives reported in recent literature, highlighting their significant importance as chemotherapeutic agents in diverse clinical conditions (Brishty et al., 2021).
特性
IUPAC Name |
2-(1-benzylimidazol-2-yl)sulfanyl-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c21-16(19-15-8-4-5-9-15)13-22-17-18-10-11-20(17)12-14-6-2-1-3-7-14/h1-3,6-7,10-11,15H,4-5,8-9,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXKUOWGIRIIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzylimidazol-2-yl)sulfanyl-N-cyclopentylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluoro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2528305.png)

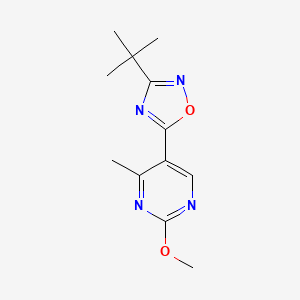
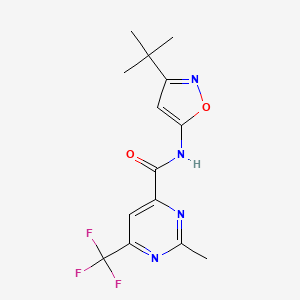
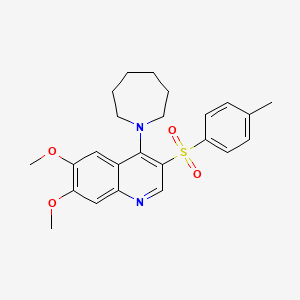
![3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2528315.png)
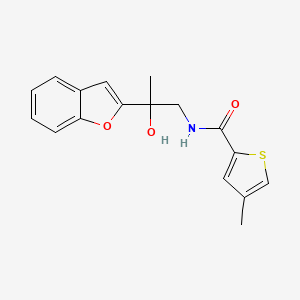
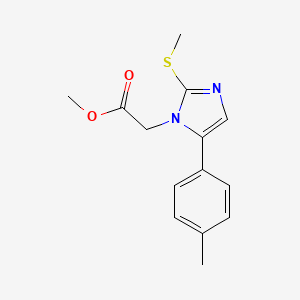
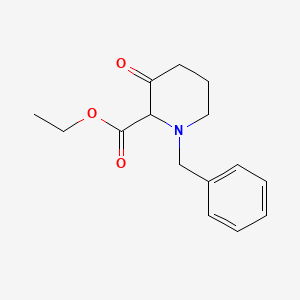
![1-phenyl-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethanol](/img/structure/B2528322.png)
![4-(chloromethyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2528323.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2528324.png)
![N~8~-(5-chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2528326.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2528328.png)